molecular formula C13H17NO B2939818 N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide CAS No. 1621187-99-2

N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide

Cat. No.: B2939818
CAS No.: 1621187-99-2
M. Wt: 203.285
InChI Key: IRDOFBDMMKBVHT-UHFFFAOYSA-N
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Description

N-[(2,4,6-Trimethylphenyl)methyl]prop-2-enamide is an acrylamide derivative featuring a mesitylene (2,4,6-trimethylphenyl) group attached via a methylene linker to the nitrogen of a propenamide moiety. Its structure combines the steric bulk of the mesitylene group with the electron-deficient α,β-unsaturated carbonyl system of the propenamide, making it a candidate for studies on conformation-dependent reactivity and supramolecular interactions.

Properties

IUPAC Name

N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-5-13(15)14-8-12-10(3)6-9(2)7-11(12)4/h5-7H,1,8H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDOFBDMMKBVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide typically involves the reaction of 2,4,6-trimethylbenzylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The mesitylene group in N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide introduces significant steric hindrance, similar to its acetamide analogs. For example:

  • N-(2,4,6-Trimethylphenyl)acetamide (TMPA) : Exhibits a planar amide group with C=O and N–C bonds averaging 1.231 Å and 1.464 Å, respectively. The mesitylene ring adopts a near-perfect trigonal symmetry .
  • N-(2,4,6-Trimethylphenyl)-2-methylacetamide (TMPMA) : Methyl substitution at the α-carbon increases torsional strain, leading to a 12° deviation from planarity in the amide group .

In contrast, the propenamide group in the target compound introduces a conjugated double bond (C=C–C=O), which may enhance rigidity and alter electronic properties compared to saturated acetamides.

Crystallographic and Packing Behavior

Crystal structures of mesitylene-derived acetamides reveal substituent-dependent packing modes:

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Key Features
TMPA Monoclinic P2₁/c a=7.12, b=14.35, c=10.21 Layered stacking via C–H···O interactions
TMPMA Triclinic P-1 a=5.89, b=9.76, c=12.34 Disrupted symmetry due to methyl substituent
TMPDCA (dichloro analog) Orthorhombic Pbca a=8.90, b=11.22, c=18.05 Halogen bonding dominates packing

The propenamide’s α,β-unsaturated system likely promotes π-stacking interactions, a feature absent in saturated analogs.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The propenamide’s conjugated system increases electrophilicity at the β-carbon, making it more reactive toward nucleophiles compared to acetamides.
  • Steric Shielding : The mesitylene group in both propenamide and acetamide derivatives hinders access to the amide nitrogen, reducing susceptibility to hydrolysis .

Research Findings and Limitations

  • Structural Analog Insights : Studies on TMPA and TMPMA confirm that mesitylene substituents stabilize crystal lattices via van der Waals interactions, but propenamide’s extended conjugation may introduce new photophysical properties (e.g., fluorescence) .
  • Unstudied Derivatives: A structurally related compound, 2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS entry C23H19N3O4), has been cataloged but lacks experimental characterization .

Biological Activity

N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a prop-2-enamide backbone with a trimethylphenyl group attached. Its molecular formula is C13H17NC_{13}H_{17}N with a molecular weight of approximately 201.29 g/mol. The presence of the bulky trimethylphenyl moiety contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to modulate enzyme activity and receptor interactions, leading to significant biological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may inhibit specific signaling pathways involved in cancer progression. Its structural features suggest potential as an anticancer agent by targeting proteins associated with tumor growth and metastasis.

Biological Activity Overview

Biological Activity Description References
AntimicrobialEffective against various bacterial strains; mechanism involves membrane disruption.
AnticancerInhibits signaling pathways related to cancer cell proliferation; shows promise in preclinical models.
Enzyme ModulationInteracts with enzymes involved in metabolic pathways; potential as a therapeutic agent.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in agar diffusion assays, suggesting effective antimicrobial activity.
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. The compound was particularly effective in breast cancer cell lines, where it inhibited cell growth in a dose-dependent manner.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce oxidative stress within cancer cells, leading to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structural Modifications : To enhance potency and selectivity for specific biological targets.
  • Clinical Trials : Exploring potential therapeutic applications in infectious diseases and cancer treatment.

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